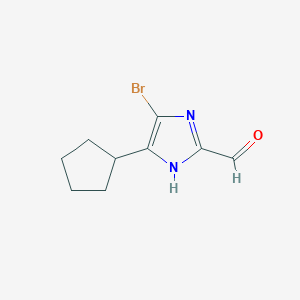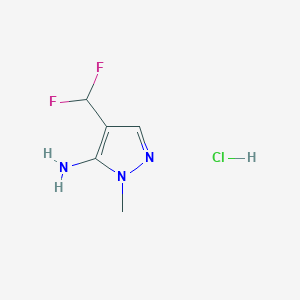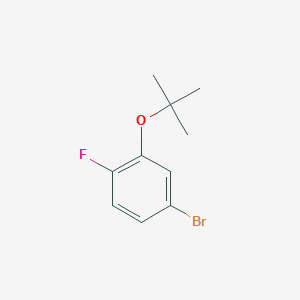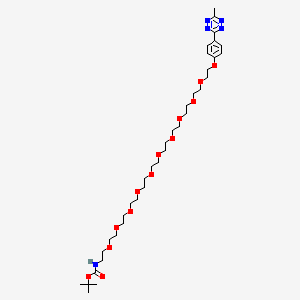
Methyltetrazine-PEG11-NH-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-PEG11-NH-Boc is a monodisperse polyethylene glycol (PEG) reagent that contains a methyltetrazine moiety and a tert-butoxycarbonyl (Boc) protecting group. The hydrophilic PEG spacer arm enhances water solubility and reduces aggregation of labeled proteins stored in solution. The Boc protecting group can be removed under acidic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The methyltetrazine group is known for its selective reactivity with strained alkenes and alkynes via bioorthogonal inverse electron-demand Diels-Alder reactions . The Boc protecting group is introduced to protect the amine functionality during the synthesis and can be removed under acidic conditions to reveal the free amine group.
Industrial Production Methods
The industrial production of Methyltetrazine-PEG11-NH-Boc involves large-scale synthesis using automated reactors and purification systems. The process includes the precise control of reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-PEG11-NH-Boc undergoes several types of chemical reactions, including:
Bioorthogonal Reactions: The methyltetrazine moiety reacts selectively with strained alkenes and alkynes via inverse electron-demand Diels-Alder reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Bioorthogonal Reactions: Common reagents include strained alkenes and alkynes.
Deprotection Reactions: Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products Formed
Bioorthogonal Reactions: The major products are the conjugates formed between the methyltetrazine moiety and the strained alkene or alkyne.
Deprotection Reactions: The major product is the free amine derivative of Methyltetrazine-PEG11.
Applications De Recherche Scientifique
Methyltetrazine-PEG11-NH-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a bifunctional linker in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids, due to its bioorthogonal reactivity.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mécanisme D'action
Methyltetrazine-PEG11-NH-Boc exerts its effects through bioorthogonal inverse electron-demand Diels-Alder reactions. The methyltetrazine moiety selectively reacts with strained alkenes and alkynes, forming stable covalent bonds. This reactivity is utilized in various applications, such as bioconjugation and targeted drug delivery . The Boc protecting group can be removed under acidic conditions to reveal the free amine group, which can further react with other functional groups.
Comparaison Avec Des Composés Similaires
Methyltetrazine-PEG11-NH-Boc is unique due to its combination of a methyltetrazine moiety and a Boc-protected amine group, separated by a hydrophilic PEG11 spacer. This structure provides enhanced water solubility and reduced aggregation of labeled proteins. Similar compounds include:
Methyltetrazine-PEG4-NH-Boc: Contains a shorter PEG spacer, resulting in different solubility and reactivity properties.
Methyltetrazine-PEG11-NH2: Lacks the Boc protecting group, making it more reactive but less stable during storage.
Methyltetrazine-PEG11-COOH: Contains a carboxyl group instead of an amine group, providing different reactivity and application potential.
Propriétés
Formule moléculaire |
C36H61N5O13 |
|---|---|
Poids moléculaire |
771.9 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H61N5O13/c1-31-38-40-34(41-39-31)32-5-7-33(8-6-32)53-30-29-52-28-27-51-26-25-50-24-23-49-22-21-48-20-19-47-18-17-46-16-15-45-14-13-44-12-11-43-10-9-37-35(42)54-36(2,3)4/h5-8H,9-30H2,1-4H3,(H,37,42) |
Clé InChI |
LRPFLYOVBDDVBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


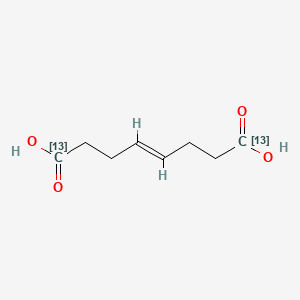
![3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid](/img/structure/B13712356.png)
![O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine HCl](/img/structure/B13712364.png)

![6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13712375.png)
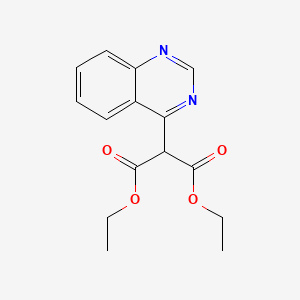
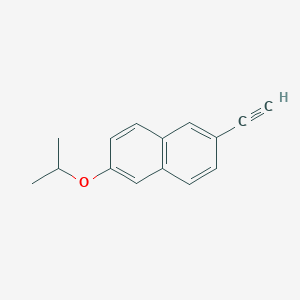
![1-[(Chloromethoxy)methyl]-3,5-difluorobenzene](/img/structure/B13712388.png)


![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinepropanol](/img/structure/B13712413.png)
